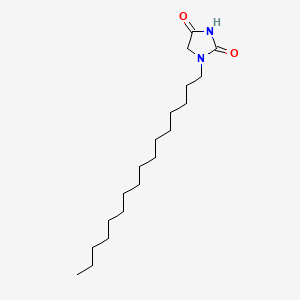

1-Hexadecylimidazolidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-hexadecylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKXRVWPYXYCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234228 | |

| Record name | 1-Hexadecylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85117-82-4 | |

| Record name | 1-Hexadecyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85117-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexadecylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Hexadecylimidazolidine 2,4 Dione and Its Derivatives

Regioselective N-Alkylation Strategies

The challenge in the synthesis of 1-alkylated hydantoins lies in controlling the regioselectivity of the alkylation reaction. Traditional methods often yield a mixture of N1- and N3-alkylated products, or even di-alkylated species. jst.go.jpjst.go.jp To overcome this, researchers have focused on developing methodologies that favor alkylation at the less reactive N1 position. These strategies include direct N1-selective alkylation under specific basic conditions and the application of phase-transfer catalysis.

Direct N1-Selective Alkylation of Hydantoins

A direct approach to achieving N1-selectivity involves the careful selection of the base and solvent system. Research has demonstrated that the use of potassium bases in an appropriate solvent can effectively direct the alkylation to the N1 position of the hydantoin (B18101) ring. jst.go.jpnih.gov

Studies have revealed that employing potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) as the solvent is a highly effective method for the direct N1-selective alkylation of hydantoins. jst.go.jpnih.govjst.go.jp This system has been shown to provide good yields of the N1-monomethylated product of phenytoin, a 5,5-diphenylhydantoin. jst.go.jpnih.gov The choice of a potassium base is critical in achieving this selectivity. While weaker bases like potassium carbonate (K2CO3) tend to yield the N3-alkylated product, and stronger bases like sodium hydride (NaH) can lead to a mixture of N3- and di-alkylated products, potassium bases in THF favor the desired N1-alkylation. jst.go.jpjst.go.jp

Table 1: Effect of Base and Solvent on the N1-Selective Methylation of Phenytoin

| Base | Solvent | Product Distribution | Reference |

| K2CO3 | Not specified | N3-monomethylated product | jst.go.jp, jst.go.jp |

| NaH | Not specified | Mixture of N3-monomethylated and dimethylated products | jst.go.jp, jst.go.jp |

| tBuOK | THF | Good yield of N1-monomethylated product | jst.go.jp, nih.gov, jst.go.jp |

| KHMDS | THF | Good yield of N1-monomethylated product | jst.go.jp, nih.gov, jst.go.jp |

This table illustrates the general outcomes observed in the literature regarding the influence of different bases on the regioselectivity of hydantoin alkylation.

The N1-selective alkylation protocol using potassium bases in THF is not limited to methylation. The scope of this reaction system extends to a variety of other alkyl halides, demonstrating its versatility in synthesizing a range of N1-substituted hydantoin derivatives. jst.go.jpnih.gov This includes the use of benzyl (B1604629) and allyl bromides, which have been shown to yield the corresponding N1-alkylated products, albeit sometimes requiring longer reaction times compared to methylation. jst.go.jp This adaptability suggests that the synthesis of 1-Hexadecylimidazolidine-2,4-dione could be effectively achieved using 1-bromohexadecane (B154569) as the alkylating agent under these optimized conditions.

Phase-Transfer Catalysis in Alkylation

Phase-transfer catalysis (PTC) has emerged as a powerful, efficient, and environmentally conscious method for the alkylation of hydantoins. nih.govacs.org This technique facilitates the reaction between reactants present in different phases (e.g., a solid or aqueous phase and an organic phase) through the use of a phase-transfer catalyst, which transports one of the reactants across the phase boundary. kau.edu.sakau.edu.sa

A highly effective and cost-efficient catalytic system for the alkylation of hydantoins involves the use of tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst in conjunction with an aqueous solution of potassium hydroxide (B78521) (KOH). nih.gov This system has been shown to provide high yields of alkylated products under mild reaction conditions. nih.govacs.org The optimization of this system is crucial for its success; for instance, a catalytic amount of TBAB (as low as 2 mol%) is often sufficient to drive the reaction to completion. nih.govacs.org The reaction is typically carried out in a biphasic system, such as toluene (B28343) and aqueous KOH. nih.gov

Table 2: Examples of Phase-Transfer Catalyzed Alkylation of Hydantoins

| Hydantoin Derivative | Electrophile | Catalyst System | Yield | Reference |

| N,N-dibenzyl hydantoin | Allyl bromide | 2 mol% TBAB / aq. KOH | 96% | acs.org, nih.gov |

| Phenylalanine-derived hydantoin | Not specified | TBAB / aq. KOH | 98% | acs.org, nih.gov |

| Methionine-derived hydantoin | Not specified | TBAB / aq. KOH | 97% | acs.org, nih.gov |

| Phenyl glycine-derived hydantoin | Not specified | TBAB / aq. KOH | 78% | acs.org, nih.gov |

| Glycine-derived hydantoin | Not specified | TBAB / aq. KOH | 55% | acs.org, nih.gov |

This table presents a selection of yields for the alkylation of various hydantoin derivatives using a TBAB/KOH phase-transfer catalysis system, as reported in the literature.

N3-Selective Alkylation Approaches

The imidazolidine-2,4-dione (hydantoin) ring possesses two nitrogen atoms, N1 and N3, both of which are susceptible to alkylation. However, the proton on the N3 atom is more acidic, making it more amenable to deprotonation and subsequent alkylation under basic conditions. nih.gov This inherent reactivity allows for the selective introduction of an alkyl group, such as a hexadecyl chain, at the N3 position.

A common strategy for N3-selective alkylation involves the reaction of a pre-formed hydantoin ring with an appropriate alkylating agent in the presence of a base. For the synthesis of this compound, this would conceptually involve the reaction of imidazolidine-2,4-dione with a hexadecyl halide, such as 1-bromohexadecane.

The choice of base and solvent is crucial for achieving high selectivity and yield. While various bases can be employed, studies have shown that potassium carbonate is often effective for N3-alkylation. nih.gov Phase-transfer catalysis has also emerged as a powerful technique for the alkylation of hydantoins, offering mild reaction conditions and high efficiency. acs.org

A general procedure for the N3-alkylation of hydantoins can be described as follows: A suspension of the hydantoin, an excess of an alkylating agent (e.g., ethyl bromide, n-propyl bromide), and a base like anhydrous potassium carbonate in a suitable solvent such as tetrahydrofuran (THF) is stirred at room temperature. The use of a phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate. nih.gov

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Ref |

| Hydantoin | Ethyl bromide | K₂CO₃ / TBAB | THF | 3-Ethylimidazolidine-2,4-dione | nih.gov |

| Hydantoin | n-Propyl bromide | K₂CO₃ / TBAB | THF | 3-Propylimidazolidine-2,4-dione | nih.gov |

| Hydantoin | Allyl bromide | K₂CO₃ / TBAB | THF | 3-Allylimidazolidine-2,4-dione | nih.gov |

| Hydantoin | Benzyl bromide | K₂CO₃ / TBAB | THF | 3-Benzylimidazolidine-2,4-dione | nih.gov |

While direct N1-alkylation is more challenging due to the lower acidity of the N1 proton, methods have been developed to achieve this selectivity, often requiring stronger bases like potassium tert-butoxide or potassium hexamethyldisilazide in solvents like THF. nih.gov

Cyclization Reactions for Imidazolidine-2,4-dione Core Formation

The construction of the fundamental imidazolidine-2,4-dione ring is a critical step in the synthesis of this compound and its derivatives. Several named reactions and catalytic approaches have been developed for this purpose.

Bucherer-Bergs Reaction and its Modificationswikipedia.org

The Bucherer-Bergs reaction is a cornerstone in the synthesis of hydantoins. wikipedia.orgnih.gov This multicomponent reaction provides a direct route to 5-substituted and 5,5-disubstituted imidazolidine-2,4-diones from simple starting materials. nih.gov

The classical Bucherer-Bergs reaction involves the condensation of a carbonyl compound, typically an aldehyde or a ketone, with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. wikipedia.orgencyclopedia.pub The reaction is commonly carried out in a solvent mixture of water and ethanol (B145695) at elevated temperatures. encyclopedia.pub For the synthesis of a precursor to this compound, a long-chain aldehyde like hexadecanal (B134135) could theoretically be employed as the carbonyl component.

The general reaction scheme works well for a variety of aliphatic and aromatic aldehydes and ketones. encyclopedia.pub

The mechanism of the Bucherer-Bergs reaction is understood to proceed through several key intermediates. Initially, the carbonyl compound reacts with ammonia (B1221849), formed from the decomposition of ammonium carbonate, to generate an imine. Subsequent attack by the cyanide ion leads to the formation of an α-aminonitrile. The aminonitrile then reacts with carbon dioxide, also generated from ammonium carbonate, to form a carbamic acid derivative. This intermediate undergoes an intramolecular cyclization and rearrangement to yield the final hydantoin product. wikipedia.org

The choice of solvent can significantly impact the reaction's efficiency. While aqueous ethanol is commonly used, for less reactive or sterically hindered substrates, solvents like acetamide (B32628) or dimethylformamide (DMF) have been shown to improve yields. encyclopedia.pub

Catalytic Synthesis Approachesnih.govmdpi.com

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical catalytic methods for the construction of heterocyclic scaffolds, including the imidazolidine-2,4-dione core.

A promising strategy for the formation of the imidazolidine-2,4-dione ring involves the metal-catalyzed diamination of unsaturated carbon-carbon bonds. mdpi.com This approach typically involves the intramolecular cyclization of a suitably functionalized urea (B33335) derivative containing an alkene or allene (B1206475) moiety.

For instance, gold(I)-catalyzed intramolecular hydroamination of N-allylic,N'-aryl ureas has been shown to produce imidazolidin-2-ones in excellent yields under mild conditions. nih.gov This reaction proceeds via a 5-exo hydroamination pathway. nih.gov Similarly, gold(I)-catalyzed intramolecular dihydroamination of allenes with N,N'-disubstituted ureas provides access to bicyclic imidazolidin-2-ones. nih.gov

Copper catalysts have also been employed in the synthesis of imidazolidinones. For example, copper-catalyzed reactions of aziridines with isocyanates have been developed to produce substituted imidazolidinones. mdpi.com While not a direct diamination of an alkene, this method highlights the utility of copper in facilitating the formation of the imidazolidinone ring. Furthermore, copper-catalyzed N-arylation of pre-formed hydantoins is a known process. acs.org

The development of direct metal-catalyzed diamination of unactivated alkenes with a urea equivalent to form the imidazolidine-2,4-dione ring remains an active area of research, offering a potentially more direct and atom-economical route to these important heterocycles.

| Catalyst System | Substrate Type | Product Type | Ref |

| Gold(I)/AgPF₆ | N-allylic,N'-aryl ureas | Imidazolidin-2-ones | nih.gov |

| Gold(I)/AgPF₆ | N-δ-allenyl ureas | Bicyclic imidazolidin-2-ones | nih.gov |

| Copper(I) | Aziridines and Isocyanates | Substituted imidazolidinones | mdpi.com |

| Copper(I) | Hydantoins and Diaryliodonium salts | N-3-Arylhydantoins | acs.org |

Intramolecular Hydroamination of Linear Urea Derivatives

The intramolecular hydroamination of linear urea derivatives represents a powerful, atom-economical approach for the construction of the hydantoin ring. This method involves the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule. The challenge in these reactions is often activating the unsaturated bond and controlling the regioselectivity of the cyclization.

Catalyst systems based on various metals have been developed to facilitate this transformation, which is a key strategy for forming nitrogen-containing heterocycles. researchgate.net While numerous catalysts are effective for intramolecular hydroamination, achieving high enantioselectivity remains a significant focus of research. researchgate.net For the synthesis of hydantoin structures, this pathway typically involves a precursor containing both a urea moiety and an appropriately positioned alkene or alkyne. The cyclization of such linear precursors can be promoted under thermal conditions or by using catalysts to lower the activation energy of the ring-closing step. An efficient solid-phase method for creating hydantoins involves starting with a resin-bound amino acid, which can be elaborated into a linear urea precursor and subsequently cyclized. nih.gov

Gold-Catalyzed Cycloisomerization on Solid Phase

Gold catalysis has emerged as a premier tool for organic synthesis, particularly for reactions involving the activation of alkynes toward nucleophilic attack. The use of a solid phase support for these reactions offers significant advantages, including simplified purification, the potential for automation, and the ability to drive reactions to completion by using excess reagents.

The synthesis of imidazolidin-2-ones, structurally related to hydantoins, has been effectively achieved using gold-catalyzed cycloisomerization on a solid phase. nih.govconicet.gov.ar In this methodology, polymer-supported amino acids are derivatized to introduce alkyne functionalities, creating propargylurea precursors. nih.govconicet.gov.ar These immobilized precursors are then subjected to homogeneous gold catalysis. Gold catalysts, particularly cationic gold(I) complexes, exhibit a high affinity for the alkyne, activating it for intramolecular attack by the nitrogen atom of the urea. conicet.gov.ar This process leads to a highly chemo- and regioselective C-N bond formation, yielding the desired heterocyclic ring. nih.gov The reaction proceeds through a 5-exo-dig cyclization pathway for terminal alkynes. conicet.gov.ar This combination of solid-phase synthesis and homogeneous gold catalysis provides a powerful and efficient route for generating libraries of drug-like heterocyclic compounds. nih.gov

| Catalyst System | Substrate | Support | Product | Key Feature |

| Cationic Au(I) Complex | Polymer-supported propargylureas | Wang or Rink Resins | Imidazolidin-2-ones | High chemo- and regioselectivity nih.govconicet.gov.ar |

Amino Acid-Derived Synthesis Pathways

Amino acids are highly valuable and versatile starting materials for the synthesis of hydantoins, as they provide a direct route to chiral products with a substituent at the C-5 position. researchgate.netnih.gov The Urech hydantoin synthesis is a classic method that involves the reaction of an amino acid with potassium cyanate (B1221674) in an acidic medium. researchgate.netresearchgate.net This process first forms a ureido intermediate, which then undergoes acid-catalyzed cyclization to yield the hydantoin product. researchgate.netresearchgate.net Modern variations of this approach have been optimized to produce good to excellent yields. researchgate.net

Another innovative method involves the use of carbodiimides, which react with amino acids under thermal conditions to form hydantoin derivatives without the need for additional bases or catalysts. thieme-connect.com This heat-mediated process offers advantages in terms of simplified reaction conditions and purification, making it suitable for industrial applications. thieme-connect.com

Reaction of Amino Acids with Isocyanates and Isothiocyanates

A widely employed and versatile route to N-substituted hydantoins and thiohydantoins begins with the reaction of α-amino acids or their esters with isocyanates or isothiocyanates. mdpi.comacs.org This reaction typically proceeds in two steps: first, the nucleophilic amino group of the amino acid ester attacks the electrophilic carbon of the isocyanate or isothiocyanate to form a linear urea or thiourea (B124793) intermediate. mdpi.comresearchgate.net In the second step, this intermediate undergoes cyclization, often promoted by acid or base, to form the five-membered hydantoin or thiohydantoin ring. researchgate.netmdpi.com

This condensation/cyclization domino process is highly efficient for producing N,N'-disubstituted hydantoins under mild conditions. acs.orgnih.gov The choice of the starting amino acid determines the substituent at the C-5 position of the resulting hydantoin, while the choice of isocyanate determines the substituent at the N-3 position. For the synthesis of this compound, a precursor such as glycine (B1666218) or its ester would be reacted with hexadecyl isocyanate.

| Starting Material 1 | Starting Material 2 | Intermediate | Product |

| α-Amino Acid Ester | Isocyanate | Linear Urea | N-Substituted Hydantoin |

| α-Amino Acid Ester | Isothiocyanate | Linear Thiourea | N-Substituted Thiohydantoin |

Synthesis of Advanced Derivatives for Functionalization

Incorporation of Specific Functional Groups (e.g., Epoxides) for Polymer Applications

Hydantoin derivatives can be functionalized to serve as monomers in polymerization reactions, creating materials with desirable properties such as high thermal stability, weather resistance, and good electrical insulation. researchgate.net A key strategy involves incorporating reactive functional groups, like epoxides, onto the hydantoin scaffold. researchgate.net

Hydantoin epoxy resins are synthesized by reacting a hydantoin, such as 5,5-dimethylhydantoin, with epichlorohydrin (B41342) in the presence of a catalyst like sodium hydroxide. researchgate.net This reaction introduces glycidyl (B131873) groups, typically at the N-1 and N-3 positions of the hydantoin ring. researchgate.netgoogle.com The resulting hydantoin diglycidyl compounds are valuable epoxy resins that can be cured with various agents. google.com The strained three-membered ring of the epoxide is highly reactive towards nucleophiles, allowing for ring-opening polymerization to form polyols or other functional polymers. mt.comtdl.org These epoxide-functionalized hydantoins are used in casting, laminating, and surface protection applications. google.com

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure hydantoins is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several stereoselective methods have been developed to control the configuration of the stereocenter, typically at the C-5 position.

One effective strategy is the asymmetric hydrogenation of prochiral hydantoins that have an exocyclic double bond at the C-5 position. nih.govresearchgate.net This transformation can be achieved using precious metal catalysts, such as palladium, rhodium, or iridium, in combination with chiral phosphine (B1218219) ligands. nih.gov Another powerful approach involves the use of chiral Brønsted acids, like chiral phosphoric acids, to catalyze the condensation of glyoxals and ureas. nih.govrsc.org This method allows for the direct, single-step enantioselective synthesis of 5-monosubstituted hydantoins at room temperature with high yields and excellent enantiomeric ratios. nih.govrsc.org Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol intermediate, which dictates the stereochemical outcome. nih.gov Furthermore, chiral hydantoins can be synthesized by preserving the stereochemistry of the starting α-amino acid precursor during cyclization reactions. nih.gov

| Method | Catalyst/Reagent | Precursors | Key Feature | Enantiomeric Ratio (e.r.) / Excess (ee) |

| Asymmetric Hydrogenation | Pd/Rh/Ir with chiral phosphine ligands | 5-Alkylidenehydantoins | Hydrogenation of C=C bond | Up to 98% ee nih.govresearchgate.net |

| Asymmetric Condensation | Chiral Phosphoric Acid | Glyoxals and Ureas | Direct single-step synthesis | Up to 98:2 e.r. nih.govrsc.org |

| Chiral Pool Synthesis | - | Chiral α-amino acids | Retention of stereochemistry | Depends on precursor purity nih.gov |

Mechanistic Investigations and Reaction Dynamics

Reaction Mechanisms of Imidazolidine-2,4-dione Formation

The synthesis of the core imidazolidine-2,4-dione structure, the parent ring of 1-Hexadecylimidazolidine-2,4-dione, involves intricate reaction pathways that have been elucidated through computational modeling. These studies focus on the energetics and feasibility of different mechanistic routes.

Computational analyses of the potential energy surfaces for the formation of imidazolidine-2,4-dione have been instrumental in understanding the reaction landscape. These studies typically employ quantum mechanical methods to map the energy changes as reactants transform into products through various transition states and intermediates. While specific studies on this compound are not detailed, the fundamental mechanisms of the parent hydantoin (B18101) ring formation provide a crucial framework.

The formation of the imidazolidine-2,4-dione ring is a key process in the synthesis of various derivatives. The reaction can proceed through several proposed pathways, and computational studies help to identify the most energetically favorable routes. These investigations provide detailed information about the geometry of transition states and the activation energies required for each step of the reaction.

In the context of the Bucherer-Bergs reaction, a common method for synthesizing hydantoins, computational studies have explored the detailed mechanism of 5,5-disubstituted hydantoin formation. These studies reveal the intricate interplay of intermediates and the role of water and other reagents. The reaction is understood to proceed through the formation of an aminonitrile from an aldehyde or ketone, followed by the addition of carbonate and subsequent cyclization and hydrolysis steps to yield the hydantoin ring.

Stereolability and Racemization Mechanisms of Substituted Hydantoins

For chiral hydantoins, particularly those substituted at the C-5 position, the stereochemical stability is a critical factor. The potential for racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant consideration. The long hexadecyl chain at the N-1 position of this compound does not introduce a chiral center at that position, but if the imidazolidine-2,4-dione ring itself is substituted to create a stereocenter (typically at C-5), then the following mechanisms of stereolability become highly relevant.

The racemization of C-5 substituted hydantoins in aqueous solutions can occur through different mechanisms, primarily categorized as electrophilic substitution at a saturated carbon, either unimolecular (Se1) or bimolecular (Se2).

The Se1 mechanism involves a slow, rate-determining ionization of the C-5 proton to form a planar carbanion intermediate. This is followed by a rapid, non-stereospecific reprotonation, leading to a racemic mixture. This pathway is often favored under basic conditions where the abstraction of the acidic C-5 proton is facilitated.

Conversely, the Se2 mechanism involves a concerted process where a base removes the C-5 proton while simultaneously a proton donor delivers a proton to the opposite face of the developing carbanionic center. This mechanism can proceed with either inversion or retention of configuration, depending on the geometry of the transition state.

The rate of racemization is highly dependent on the nature of the substituents on the hydantoin ring. Electron-withdrawing groups at the C-5 position can significantly increase the acidity of the C-5 proton, thereby accelerating racemization, particularly through the Se1 pathway. The steric bulk of the substituents can also influence the rate by affecting the approach of the base and the stability of the intermediate carbanion.

For a compound like this compound, while the N-1 substituent is not directly attached to the potential stereocenter at C-5, its bulky and lipophilic nature could indirectly influence the solvation shell and the accessibility of the C-5 position to reagents in the aqueous phase, potentially modulating the rate of racemization if a C-5 substituent were present.

Kinetic isotope effect (KIE) studies, where the C-5 proton is replaced by deuterium (B1214612), are powerful tools for distinguishing between Se1 and Se2 mechanisms. A significant primary KIE (kH/kD > 1) is indicative of C-H bond cleavage being involved in the rate-determining step, which is characteristic of the Se1 mechanism. The absence of a significant KIE might suggest a different rate-determining step or a more complex mechanism.

The nature of the solvent also plays a crucial role. Polar protic solvents can stabilize the charged intermediates and transition states involved in both Se1 and Se2 mechanisms. Changes in solvent polarity, viscosity, and hydrogen bonding capacity can alter the rates and even the preferred mechanism of racemization.

Mechanistic Aspects of N-Arylation Reactions

The copper-catalyzed N-arylation of imidazolidine-2,4-dione systems, including the long-chain derivative this compound, has been a subject of detailed mechanistic inquiry. These investigations are crucial for understanding the sequence of elementary steps that govern the formation of the C-N bond.

The use of aryl(2,4,6-trimethoxyphenyl)iodonium (aryl(TMP)iodonium) salts as arylating agents in copper-catalyzed reactions represents a significant advance in N-arylation chemistry. uit.noacs.orgnih.govnih.gov These unsymmetrical diaryliodonium salts offer the advantage of selective aryl group transfer, with the electron-rich 2,4,6-trimethoxyphenyl (TMP) group acting as a non-transferable "dummy" ligand. This selectivity is primarily governed by electronic factors, which influence the reductive elimination step from a putative Cu(III) intermediate.

Mechanistic studies on the N-arylation of hydantoins, a structurally analogous core to this compound, have provided a foundational understanding of this process. uit.noacs.orgnih.gov A general method for the regioselective N-3 arylation of hydantoins using aryl(TMP)iodonium tosylates has been developed, highlighting the robustness of this approach. nih.govnih.gov The reaction proceeds efficiently in the presence of a simple copper salt and a base, such as triethylamine, under mild conditions. nih.govnih.gov

Computational studies, specifically using Density Functional Theory (DFT), have been instrumental in dissecting the reaction mechanism. uit.no These theoretical investigations, corroborated by experimental data including NMR spectroscopy and kinetic isotope effect studies, have shed light on the intricate details of the catalytic cycle. uit.no

The table below summarizes the key components and their proposed roles in the Cu-catalyzed N-arylation of hydantoin systems with aryl(TMP)iodonium salts, which is directly applicable to this compound.

| Component | Role in the Reaction | Supporting Evidence |

| This compound | N-nucleophile | Structural analogue to hydantoin, which undergoes N-arylation. uit.noacs.org |

| Aryl(TMP)iodonium Salt | Arylating agent | Selective transfer of the aryl group over the TMP group. uit.no |

| Copper(I) Catalyst | Active catalytic species | Mediates the key steps of the catalytic cycle. uit.noacs.orgnih.gov |

| Base (e.g., Triethylamine) | Deprotonation of the imide N-H | Facilitates the formation of the copper-amido intermediate. acs.orgnih.gov |

The sequence and nature of the deprotonation and oxidative addition steps are critical junctures in the catalytic cycle of copper-catalyzed N-arylation. Two primary mechanistic pathways have been considered for the reaction of hydantoins with diaryliodonium salts. acs.org

Pathway 1: This pathway, analogous to the classical Ullmann-type C-N bond coupling with aryl halides, posits that a Cu(I) species first deprotonates the hydantoin N-H bond to form a copper(I) imido intermediate. acs.orgnih.gov This intermediate then undergoes oxidative addition with the aryl(TMP)iodonium salt to generate a Cu(III) species. Subsequent reductive elimination yields the N-arylated product and regenerates the Cu(I) catalyst. acs.org

Pathway 2: In this alternative mechanism, the first step is the oxidative addition of the aryl(TMP)iodonium salt to the Cu(I) catalyst. acs.org This is then followed by deprotonation of the hydantoin by a suitable base. acs.org

Detailed mechanistic studies, combining DFT calculations and experimental observations for the N-arylation of hydantoins, lend strong support to Pathway 1 . uit.no It has been suggested that the deprotonation of the hydantoin precedes the oxidative addition of the aryl(TMP)iodonium salt. uit.no The rate-limiting steps are proposed to be the oxidative addition to the Cu(I) imido intermediate and subsequent ligand rearrangements. uit.no This mechanistic understanding is consistent with species observed by NMR spectroscopy and the outcomes of kinetic isotope experiments. uit.no

The general consensus from mechanistic studies on related amide and imide arylations is the formation of a copper(I) amidate or imido complex prior to the activation of the arylating agent. nih.govnih.gov The formation of this key intermediate is a recurring theme in the copper-catalyzed N-arylation of a variety of nitrogen-containing heterocycles. researchgate.netnih.govorganic-chemistry.org

The following table outlines the proposed elementary steps in the favored mechanistic pathway for the Cu-catalyzed N-arylation of this compound.

| Step | Description | Key Intermediate(s) |

| 1. Deprotonation | The base removes the acidic proton from the N-1 position of this compound. | Anionic imidazolidinedione |

| 2. Formation of Cu(I) Imido Complex | The anionic substrate coordinates with the Cu(I) catalyst. | Copper(I) imido complex |

| 3. Oxidative Addition | The aryl(TMP)iodonium salt undergoes oxidative addition to the Cu(I) imido complex. | Cu(III) intermediate |

| 4. Reductive Elimination | The Cu(III) intermediate undergoes reductive elimination to form the C-N bond, yielding the N-arylated product and regenerating the Cu(I) catalyst. | N-arylated this compound |

Advanced Applications in Materials Science and Polymer Chemistry

Integration into Polymer Structures and Networks

The incorporation of 1-Hexadecylimidazolidine-2,4-dione into polymer structures offers a versatile strategy for tailoring the properties of the resulting materials. The long hexadecyl chain can influence the polymer's morphology and mechanical behavior, while the hydantoin (B18101) ring can introduce specific functionalities.

While this compound itself is not a cross-linking agent, it can be chemically modified to contain reactive groups that allow it to be incorporated into cross-linked polymer networks. For instance, functionalization of the hydantoin ring or the alkyl chain with polymerizable moieties such as vinyl, acrylate, or epoxide groups would enable its participation in polymerization reactions. The presence of the hydantoin ring within a cross-linked structure can enhance the thermal stability of the network. Dynamically crosslinked polymers, which exhibit reversible bonding, can be designed to be robust like thermosets yet reprocessable like thermoplastics. rsc.org

The amphiphilic nature of this compound makes it a valuable additive in formulations for coatings and adhesives. The hydrophobic hexadecyl tail can orient towards the air interface or a nonpolar substrate, while the polar hydantoin headgroup can interact with more polar surfaces or polymer binders. This can improve adhesion, modify surface tension, and act as a leveling agent. Hydantoin-containing prepolymers have been developed for use in coating compositions, where they can be combined with polyisocyanates or aminoplast resins to form durable films. nih.gov The presence of such additives can also influence the viscosity and flow properties of the coating or adhesive formulation.

There is growing interest in developing biodegradable polymers from renewable resources. Hydantoin itself can be synthesized from amino acids, which are natural building blocks. wikipedia.org By incorporating this compound, derived from or designed to mimic natural structures, into polymers like polyesters or polyamides, it is possible to create materials with enhanced biodegradability. The long alkyl chain, being of a fatty acid-like nature, can be susceptible to microbial degradation. For instance, blending biopolymers like polylactic acid (PLA) with natural polymers or their derivatives can create sustainable alternatives to conventional plastics. mdpi.commdpi.com The incorporation of functional molecules like lignin, another biodegradable polymer, can also enhance the properties of bioplastics. mdpi.com

Supramolecular Assembly and Self-Organizing Systems

The distinct polar and nonpolar domains of this compound drive its self-assembly into ordered supramolecular structures in various media. This behavior is primarily governed by a combination of hydrogen bonding and hydrophobic interactions. nih.gov

In the solid state, the hydantoin rings of adjacent molecules can form specific and directional hydrogen bonds. The hydantoin moiety contains two N-H groups that can act as hydrogen bond donors and two carbonyl C=O groups that can act as hydrogen bond acceptors. researchgate.net These interactions can lead to the formation of one-dimensional chains, tapes, or more complex two- or three-dimensional networks, significantly influencing the crystal packing and the macroscopic properties of the material. libretexts.org

In solution, the nature of the solvent plays a critical role. In nonpolar solvents, the hydantoin headgroups will tend to aggregate through hydrogen bonding to minimize their exposure to the unfavorable environment. Conversely, in polar solvents, the hydrophobic hexadecyl tails will drive the formation of micellar or other aggregated structures to sequester themselves from the polar solvent molecules. nih.gov The strength and geometry of these hydrogen bonds can be studied using techniques like NMR and FTIR spectroscopy, which show characteristic shifts upon bond formation. acs.org The interplay of these non-covalent interactions is fundamental to the construction of complex, functional supramolecular systems. libretexts.orgnih.govlibretexts.org

Formation of Rosette-shaped Structures and Columnar Arrangements

The self-assembly of molecules into well-defined superstructures is a cornerstone of modern materials science. The imidazolidine-2,4-dione (hydantoin) moiety possesses both hydrogen bond donors (N-H groups) and acceptors (C=O groups), which are fundamental for forming predictable, ordered assemblies. In the case of this compound, these interactions are the primary drivers for creating higher-order structures.

Intermolecular N-H···O hydrogen bonding can lead to the formation of dimeric aggregates and more extended networks. nih.gov While direct studies detailing the formation of rosette-shaped structures specifically by this compound are not extensively documented, the principle is well-established for other molecules with similar hydrogen-bonding motifs, such as DNA-analogue nucleosides which self-assemble into hexameric rosettes. nih.govrsc.org These rosettes can then stack upon one another, driven by π–π interactions between the heterocyclic rings, to form rod-like or columnar morphologies. nih.gov The presence of the long C16 alkyl (hexadecyl) chain is expected to further promote such columnar arrangements through van der Waals interactions, leading to liquid-crystalline phases.

Control of Self-Assembly for Functional Soft Materials

The development of functional soft materials relies on the precise control of molecular self-assembly. nih.gov For amphiphilic molecules like this compound, the final structure is dictated by a delicate balance between the hydrogen-bonding interactions of the polar hydantoin headgroups and the hydrophobic interactions of the hexadecyl tails.

By modifying the functional groups on the component molecules, it is possible to direct the assembly process and create materials with desired properties. nih.gov The alkylation of a functional core, such as the hydantoin ring, is a common strategy to enhance solubility and processability, which are crucial for applications in organic electronics. This alkylation, as seen with the hexadecyl group, can also actively modify the self-assembly behavior, potentially leading to the emergence of new functionalities and the formation of liquid-crystalline states that combine long-range order with mobility.

The process of self-assembly allows soft materials to spontaneously determine their own microstructure based on macroscopic variables like temperature and concentration. nih.gov The interplay between hydrogen bonding, π–π stacking of the hydantoin rings, and hydrophobic forces of the long alkyl chains provides a powerful toolkit for designing complex and functional soft materials from this compound and related compounds.

Mechanochemical Preparation of Hydantoin-Protein Hybrids for Material Applications

Mechanochemistry, which involves using mechanical force to induce chemical reactions or material changes, offers a scalable and environmentally friendly method for creating novel hybrid materials. This technique has been successfully employed to prepare hybrids of hydrophobic hydantoins and hydrophilic proteins. nih.govresearchgate.net

In a typical process, a hydrophobic hydantoin is co-milled with a protein, such as β-lactoglobulin (BLG), in a solid state using a ball mill or a mortar and pestle. nih.gov This grinding process creates a hybrid material where the hydrophobic hydantoin molecules are dispersed within the protein matrix. Upon the addition of water, the protein acts as a natural surfactant, enabling the dispersion of the otherwise water-insoluble hydantoin into an aqueous environment. nih.gov This combination of mechanochemistry and aqueous self-assembly is an efficient way to functionalize proteins with hydrophobic molecules. nih.gov These hydantoin-protein hybrids have potential applications in areas such as the controlled delivery of nutrients or therapeutic agents. nih.govresearchgate.net

Table 1: Mechanochemical Preparation of Hydantoin-Protein Hybrids

| Component 1 | Component 2 | Preparation Method | Resulting Material | Potential Application | Reference |

|---|---|---|---|---|---|

| Hydrophobic Hydantoin | β-lactoglobulin (BLG) | Manual grinding or automated ball-milling | Water-soluble hydantoin-protein hybrid | Smart food, drug delivery, pesticide release | nih.govresearchgate.net |

| Fluorescent Hydantoin | BLG Nanofibrils (BLGNFs) | Mechanochemistry followed by aqueous self-assembly | Fluorescently-tagged protein nanomaterial | Modified release systems | nih.govresearchgate.net |

Catalytic Utility of Imidazolidine-2,4-dione Moieties in Material Synthesis

The imidazolidine-2,4-dione ring is not only a building block for self-assembled materials but also serves as a versatile scaffold for the development of catalysts and catalyst supports.

Role as Catalysts or Catalyst Supports

The acidic N-H groups on the hydantoin ring can be chemically modified to create active catalytic sites. For instance, by replacing a proton with a sulfonic acid group, a hydantoin derivative can be converted into a solid acid catalyst. These catalysts have proven effective in promoting various organic reactions under solvent-free conditions, offering advantages such as high efficiency, short reaction times, and simple work-up.

Furthermore, the imidazolidine-2,4-dione moiety can be immobilized onto supports, such as iron oxide magnetic nanoparticles (Fe3O4 MNPs). This approach creates a heterogeneous catalyst that is easily separable from the reaction mixture using an external magnet, allowing for its recovery and reuse over multiple cycles with minimal loss of activity. Such magnetic nanocatalysts have been used for the synthesis of various heterocyclic compounds.

Enhancement of Polymerization Processes

Hydantoin derivatives have emerged as effective organocatalysts for enhancing polymerization processes, particularly for the ring-opening polymerization (ROP) of cyclic esters. rsc.org A binary catalyst system, composed of a hydantoin and an organic base (such as DBU), has been shown to be a highly efficient and tunable tool for producing polyesters like polylactide (PLA) and poly(trimethylene carbonate) (PTMC). researchgate.netrsc.org

In this system, the base deprotonates the hydantoin, creating a hydantoinate anion and a protonated base. A cooperative mechanism is proposed where the hydantoinate anion activates the growing polymer chain end, while the protonated base (conjugate acid) acts as a hydrogen-bond donor to activate the monomer. rsc.org This dual activation leads to efficient and controlled polymerization, yielding polymers with predictable molecular weights and narrow dispersities. rsc.org The versatility of the hydantoin structure allows for fine-tuning of its acidity and steric properties by changing substituents on the ring, enabling optimization of the catalyst for different monomers. rsc.org

Table 2: Imidazolidine-2,4-dione in Ring-Opening Polymerization (ROP)

| Catalyst System | Monomer | Polymer | Key Features | Reference |

|---|---|---|---|---|

| Hydantoin / DBU | L-lactide (LLA) | Polylactide (PLLA) | Avoids epimerization; controlled polymerization. | rsc.org |

| Hydantoin / DBU | Trimethylene carbonate (TMC) | Poly(trimethylene carbonate) (PTMC) | High conversion, narrow dispersity; successful in bulk and solution. | rsc.org |

| Hydantoin / DBU | --- | Diblock Copolymers (e.g., P(TMC-b-LLA)) | Demonstrates living/controlled nature of the polymerization. | rsc.org |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the investigation of a molecule's electronic structure to predict its stability, reactivity, and spectroscopic properties. For the imidazolidine-2,4-dione scaffold, DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), have been employed to determine stable tautomeric forms and geometric parameters. edu.krdedu.krdresearchgate.net These studies confirm that the diketo form of the imidazolidine-2,4-dione ring is generally the most stable tautomer. researchgate.net

A potential energy surface (PES) is a conceptual and mathematical map that represents the energy of a chemical system as a function of the positions of its nuclei. smu.edu Navigating this surface is fundamental to understanding chemical reactivity. researchgate.net Computational methods are used to locate stationary points on the PES: energy minima, which correspond to stable reactants, products, and intermediates, and first-order saddle points, known as transition states (TS), which represent the energy barrier between two minima. smu.edunih.gov

For a reaction, such as the keto-enol tautomerization of the imidazolidine-2,4-dione ring, the minimum energy path (MEP) can be traced. smu.edu This is achieved by first locating the transition state structure and then performing an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.net The IRC calculation follows the path of steepest descent from the transition state downhill to the connected reactant and product, thereby mapping the most energetically favorable reaction pathway. researchgate.netnih.gov This approach provides a detailed, step-by-step visualization of how bond lengths and angles change throughout a chemical transformation.

Kinetic parameters are derived from the activation energy (Ea), which is the energy difference between the reactants and the transition state. nih.gov A higher activation energy implies a slower reaction rate. DFT calculations can provide these energy values with high accuracy, allowing for the comparison of different potential reaction pathways. edu.krdedu.krd For instance, the relative activation energies for different tautomeric isomerization processes in imidazolidine-2,4-dione derivatives can be calculated to determine the most likely kinetic pathway. edu.krdedu.krd

| Parameter | Description | Significance |

| Reactant Energy (E_R) | The calculated energy of the initial stable molecule(s). | Establishes the baseline energy for the reaction. |

| Transition State Energy (E_TS) | The energy of the saddle point on the PES connecting reactants and products. | The highest energy point along the minimum energy path. |

| Product Energy (E_P) | The calculated energy of the final stable molecule(s). | Determines the overall energy change of the reaction. |

| Activation Energy (E_a) | The difference in energy between the transition state and the reactants (E_TS - E_R). | Governs the reaction rate; a higher E_a means a slower reaction. nih.gov |

| Reaction Energy (ΔE) | The difference in energy between the products and the reactants (E_P - E_R). | Indicates if a reaction is exothermic (ΔE < 0) or endothermic (ΔE > 0). nih.gov |

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic structure of a few molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique is particularly suited for analyzing large systems and understanding intermolecular phenomena.

1-Hexadecylimidazolidine-2,4-dione is an amphiphilic molecule, featuring a polar headgroup (the imidazolidine-2,4-dione ring) and a long, nonpolar hydrocarbon tail (the hexadecyl group). This structure strongly suggests a capacity for self-assembly in solution.

MD simulations can model how these molecules would behave in an aqueous environment. The simulations would track the interactions between molecules, including:

Hydrogen Bonding: The imidazolidine-2,4-dione ring contains two N-H groups (hydrogen bond donors) and two C=O groups (hydrogen bond acceptors), allowing for strong, directional hydrogen bonds between headgroups. edu.krd

Van der Waals Forces: The long hexadecyl chains would interact via weaker van der Waals forces, leading to hydrophobic aggregation.

By simulating a large number of these molecules, MD can predict the formation of complex structures like micelles or bilayers, providing insight into the critical micelle concentration and the morphology of the resulting aggregates. Similar computational studies on related heterocycles have successfully investigated intermolecular hydrogen bonding with solvent molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its chemical or biological properties. nih.gov Computational methods allow for the rapid, in silico screening of many derivative compounds to build predictive SAR models. elsevierpure.com

For a molecule like this compound, an SAR study could investigate how its properties as a surfactant or surface-active agent change with structural modifications. A typical computational SAR workflow would involve:

Creating a Library of Analogs: A series of virtual compounds would be designed, for example, by varying the length of the N-1 alkyl chain (e.g., from dodecyl to eicosyl) or by adding small substituents to the C-5 position of the ring.

Calculating Molecular Descriptors: For each analog, a set of molecular descriptors would be calculated using quantum chemical methods. These descriptors quantify various electronic and steric properties, such as the molecular electrostatic potential (MEP), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). elsevierpure.comresearchgate.net

Developing a Correlation: The calculated descriptors are then statistically correlated with an experimentally observed property (e.g., surface tension reduction). This can generate a quantitative structure-activity relationship (QSAR) model that predicts the activity of new, unsynthesized compounds. Studies on related thiazolidine-2,4-dione derivatives have successfully used this approach to correlate structural features with biological activities like enzyme inhibition. nih.govnih.gov

| Compound Modification | Computed Descriptor (Example) | Predicted Property Change |

| Increase alkyl chain length | Increased LogP (Lipophilicity) | Enhanced self-aggregation; lower critical micelle concentration. |

| Add electron-withdrawing group to ring | Lowered LUMO energy | Increased reactivity as an electrophile. |

| Add electron-donating group to ring | Increased HOMO energy | Increased reactivity as a nucleophile. |

| Add bulky group to C-5 position | Increased steric hindrance | Potential disruption of crystal packing or intermolecular H-bonding. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the hydrogen and carbon framework of 1-Hexadecylimidazolidine-2,4-dione.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, allowing for the differentiation of the various protons and carbons within the structure. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the long hexadecyl chain and the imidazolidine-2,4-dione ring. The integration of these signals confirms the number of protons in each environment.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Terminal -CH₃ (Hexadecyl) | ~0.88 | Triplet (t) | 3H |

| -(CH₂)₁₃- (Hexadecyl) | ~1.25 | Broad singlet/Multiplet | 26H |

| -CH₂-CH₂-N- (Hexadecyl) | ~1.60 | Multiplet (quintet) | 2H |

| -CH₂-N- (Hexadecyl) | ~3.4-3.6 | Triplet (t) | 2H |

| -CH₂- (Imidazolidine ring) | ~3.9-4.1 | Singlet | 2H |

| -NH- (Imidazolidine ring) | ~7.5-8.5 | Broad singlet | 1H |

Note: Predicted values are based on typical chemical shifts for long-chain alkyls and related heterocyclic compounds. organicchemistrydata.orgsigmaaldrich.com The exact chemical shift values can be influenced by the solvent used. illinois.edu

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbon signals for the hexadecyl chain appear in the upfield region, while the carbonyl carbons of the imidazolidine (B613845) ring are significantly downfield.

Predicted ¹³C NMR Data for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Terminal -CH₃ (Hexadecyl) | ~14.1 |

| -(CH₂)n- (Hexadecyl) | ~22.7 - 31.9 |

| -CH₂-N- (Hexadecyl) | ~40-45 |

| -CH₂- (Imidazolidine ring) | ~45-50 |

| C=O (C4-Imidazolidine ring) | ~155-158 |

| C=O (C2-Imidazolidine ring) | ~170-173 |

Note: Predicted values are based on typical chemical shifts for long-chain alkanes and carbonyl compounds. pdx.eduorganicchemistrydata.orgresearchgate.net The carbonyl carbons may show distinct shifts due to their different adjacent atoms (N-C(O)-N vs. N-C(O)-C).

The combination of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments like COSY and HSQC, allows for the unambiguous assignment of all signals and confirms the covalent structure of the molecule. nih.gov The purity can be assessed by the absence of significant unassignable signals in the spectra. rsc.org

Hydrogen/Deuterium (B1214612) (H/D) exchange is a powerful NMR-based technique used to identify labile protons, such as those attached to heteroatoms like nitrogen or oxygen. organicchemistrydata.org This method is particularly useful for confirming the presence and location of the N-H proton in the imidazolidine-2,4-dione ring.

The experiment involves dissolving the compound in a deuterated solvent that contains an exchangeable deuterium source, such as deuterium oxide (D₂O), and acquiring a ¹H NMR spectrum. The labile N-H proton will exchange with a deuterium atom from the solvent. Since deuterium is not observed in ¹H NMR, the signal corresponding to the N-H proton will decrease in intensity or disappear entirely. This observation provides definitive evidence for the assignment of the N-H proton signal. This technique is widely applied in structural and mechanistic studies of various molecules, including proteins and flavonoids.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For applications involving mass spectrometry, it is often recommended to use a mobile phase containing formic acid instead of phosphoric acid during separation techniques like HPLC. sielc.com

High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₉H₃₆N₂O₂. sielc.com HRESIMS would be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which distinguishes it from other compounds with the same nominal mass but different elemental compositions.

Calculated Molecular Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₃₆N₂O₂ |

| Molecular Weight | 324.50 g/mol |

| Exact Mass | 324.2777 |

Source: sielc.com

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The resulting pattern of fragments provides a "fingerprint" that can be used to deduce the molecule's structure. The fragmentation of this compound is expected to be dominated by two main processes: cleavage along the long alkyl chain and fragmentation of the heterocyclic ring.

Alkyl Chain Fragmentation : The hexadecyl chain will likely undergo characteristic fragmentation, involving the sequential loss of 14 Da units (CH₂ groups), creating a series of peaks separated by 14 m/z units.

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common pathway for N-substituted compounds. This would result in the formation of a stable ion containing the imidazolidine-2,4-dione ring.

Ring Fragmentation : The imidazolidine-2,4-dione ring itself can fragment, for example, through the loss of carbon monoxide (CO) or isocyanate (HNCO) moieties, giving rise to specific diagnostic peaks.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. maricopa.edupressbooks.pub The intensity of absorption bands depends on the polarity of the bond. libretexts.org

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C-H bonds of the alkyl chain, and the two C=O groups of the dione.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3200 - 3300 | Medium, Broad |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong, Sharp |

| C=O (Amide/Dione) | Asymmetric & Symmetric Stretching | 1700 - 1780 | Strong |

| C-N | Stretching | 1300 - 1400 | Medium |

Note: Predicted values are based on characteristic frequencies for amides, alkanes, and related cyclic diones. researchgate.netlibretexts.org The carbonyl (C=O) region may show two distinct bands due to asymmetric and symmetric stretching of the two carbonyl groups in the five-membered ring.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.org

Identification of Functional Groups and Bond Stretches

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The imidazolidine-2,4-dione ring contains two carbonyl (C=O) groups and C-N bonds. The long hexadecyl chain consists of methylene (B1212753) (-CH2-) groups and a terminal methyl (-CH3) group.

The key vibrational modes expected for this compound are:

C-H Stretching: The numerous C-H bonds in the hexadecyl alkyl chain give rise to strong absorption bands. Asymmetric and symmetric stretching vibrations of the methylene groups typically appear in the 2925-2915 cm⁻¹ and 2855-2845 cm⁻¹ regions, respectively.

C=O Stretching: The two carbonyl groups in the imidazolidine-2,4-dione ring are a defining feature. Their stretching vibrations are expected to produce strong, distinct peaks in the IR spectrum, typically in the range of 1700-1780 cm⁻¹. The exact position can be influenced by the electronic environment and potential hydrogen bonding in the solid state.

N-H Stretching and Bending: The imidazolidine-2,4-dione ring contains an N-H group. The N-H stretching vibration is typically observed as a moderate to strong band in the 3200-3300 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds within the heterocyclic ring generally appear in the 1200-1350 cm⁻¹ region.

The table below summarizes the characteristic IR absorption frequencies for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Methylene (-CH₂) | Asymmetric C-H Stretch | 2925 - 2915 |

| Methylene (-CH₂) | Symmetric C-H Stretch | 2855 - 2845 |

| Carbonyl (C=O) | Stretch | 1780 - 1700 |

| Amine (N-H) | Stretch | 3300 - 3200 |

| Carbon-Nitrogen (C-N) | Stretch | 1350 - 1200 |

Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govnih.gov Electronic CD (ECD) provides information about electronic transitions, while Vibrational Circular Dichroism (VCD) measures the differential absorption for vibrational transitions. ru.nl VCD is particularly sensitive to the absolute configuration and conformation of chiral molecules in solution and, more recently, in the solid state. chemrxiv.orgnih.gov

Chiral Analysis and Stereochemical Characterization

The parent compound, this compound, is achiral as it does not possess a stereogenic center. However, if a substituent were introduced at the C5 position of the imidazolidine ring, the molecule would become chiral. In such a scenario, VCD and CD spectroscopy would be indispensable tools for its stereochemical characterization. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a detailed electron density map of the molecule. This map reveals atomic positions, bond lengths, bond angles, and torsional angles with high precision. researchgate.netmdpi.com

Determination of Solid-State Molecular Structure and Crystal Packing

For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure. The analysis would confirm the connectivity of the imidazolidine-2,4-dione ring and the long hexadecyl chain.

Furthermore, this technique would elucidate the crystal packing, which describes how individual molecules are arranged in the crystal lattice. Key information obtained includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the crystal's symmetry.

Intermolecular Interactions: The analysis would reveal non-covalent interactions that stabilize the crystal structure. For this compound, this would likely involve hydrogen bonds between the N-H and C=O groups of adjacent imidazolidine rings, forming dimers or extended networks. researchgate.net Additionally, the long hexadecyl chains would likely align through van der Waals forces, leading to a layered or interdigitated packing arrangement.

The table below shows hypothetical, yet representative, crystal data that could be obtained for a substituted imidazolidine-2,4-dione derivative, illustrating the type of information generated by X-ray crystallography. mdpi.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 25.2 |

| c (Å) | 8.9 |

| β (°) | 95.5 |

| Volume (ų) | 2345.0 |

| Z (Molecules/Unit Cell) | 4 |

This detailed structural information is crucial for understanding the physicochemical properties of the compound in the solid state and for structure-property relationship studies.

Chemical Transformations and Derivative Chemistry

Functionalization at Different Positions of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring possesses several reactive sites amenable to substitution, primarily the N-3 nitrogen and the C-5 methylene (B1212753) group. The presence of the hexadecyl group at the N-1 position influences the solubility and steric environment of the molecule but does not preclude further derivatization.

With the N-1 position occupied by the hexadecyl group, the remaining secondary amine at the N-3 position is the primary site for N-substitution. The proton at N-3 is acidic and can be removed by a base to generate a nucleophilic anion, which can then react with various electrophiles.

N-Alkylation and N-Arylation: The N-3 position can be readily alkylated or arylated. Typical reactions involve deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl or aryl halide. For instance, N-arylation can be achieved using aryl boronic acids under copper-catalyzed, ligand-free conditions. organic-chemistry.org

N-Acylation: Acylation at the N-3 position introduces an acyl group, forming a tri-substituted hydantoin (B18101). This is typically accomplished by reacting the N-3 anion with acyl chlorides or anhydrides.

Mannich Reaction: The N-3 position can also undergo aminomethylation via the Mannich reaction. This three-component reaction involves an aldehyde (like formaldehyde), and a primary or secondary amine, leading to the formation of N-3-aminomethyl derivatives. researchgate.net A series of 3-{[2-furylmethylene]amino}imidazolidine-2,4-dione derivatives have been synthesized using this approach. researchgate.net

Table 1: Examples of N-3 Substitution Reactions on the Imidazolidine-2,4-dione Ring This table presents generalized reactions applicable to the N-3 position of the 1-hexadecylimidazolidine-2,4-dione scaffold based on known hydantoin chemistry.

| Reaction Type | Electrophile | Typical Reagents & Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) in an inert solvent (e.g., DMF, THF) | 1-Hexadecyl-3-alkyl-imidazolidine-2,4-dione |

| N-Arylation | Aryl Boronic Acid (Ar-B(OH)₂) | Cu(OAc)₂, MeOH, room temperature organic-chemistry.org | 1-Hexadecyl-3-aryl-imidazolidine-2,4-dione |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) in an inert solvent | 1-Hexadecyl-3-acyl-imidazolidine-2,4-dione |

| Mannich Reaction | Formaldehyde + Amine (R₂NH) | Solvent (e.g., DMF), heat researchgate.net | 1-Hexadecyl-3-(dialkylaminomethyl)-imidazolidine-2,4-dione |

The C-5 position of the imidazolidine-2,4-dione ring features an active methylene group (–CH₂–) flanked by two carbonyl groups, making the protons acidic and easily removable by a base. This allows for the formation of a carbanion, which can participate in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation: A common reaction at the C-5 position is the Knoevenagel condensation with aldehydes or ketones. researchgate.net This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ethanolamine, and results in the formation of 5-ylidene derivatives (e.g., 5-arylmethylene-imidazolidine-2,4-diones). semanticscholar.org This transformation introduces a double bond at the C-5 position, extending the conjugation of the system.

Alkylation and Arylation: The C-5 carbanion can also be directly alkylated or arylated using appropriate electrophiles. For example, palladium-catalyzed C-arylation with aryl iodides has been reported for N,N-disubstituted hydantoins. organic-chemistry.org A variety of 5,5-disubstituted hydantoins, including those with alkyl, alkenyl, or aryl groups, have been synthesized, highlighting the versatility of this position. ceon.rs

Table 2: Examples of C-5 Substitution Reactions on the Imidazolidine-2,4-dione Ring This table presents generalized reactions applicable to the C-5 position of the this compound scaffold based on established hydantoin chemistry.

| Reaction Type | Reactant | Typical Reagents & Conditions | Product Class |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Base (e.g., Piperidine, Ethanolamine), Reflux semanticscholar.org | 5-Alkylidene/Arylidene-1-hexadecylimidazolidine-2,4-dione |

| Alkylation | Alkyl Halide (R-X) | Strong base (e.g., NaH, LDA) followed by R-X | 5-Alkyl-1-hexadecylimidazolidine-2,4-dione |

| Arylation | Aryl Iodide (Ar-I) | Pd(TFA)₂, ligand, base organic-chemistry.org | 5-Aryl-1-hexadecylimidazolidine-2,4-dione |

Ring-Opening and Ring-Expansion Reactions

The imidazolidine-2,4-dione ring can be cleaved under certain conditions, offering a pathway to acyclic structures. Ring expansion reactions, however, are less common for this particular heterocyclic system.

The most prominent ring-opening reaction is hydrolysis, which cleaves the amide bonds. This can be achieved under either acidic or, more commonly, alkaline conditions (e.g., using NaOH or KOH at reflux temperatures). wikipedia.orggoogle.com The hydrolysis typically proceeds in a stepwise manner. The initial cleavage of one C-N bond results in the formation of an N-carbamoyl-α-amino acid intermediate. researchgate.netnih.gov Further hydrolysis cleaves the carbamoyl (B1232498) group to yield the corresponding α-amino acid and ammonia (B1221849) (or an amine if N-3 is substituted). wikipedia.orgnih.gov In the case of this compound, hydrolysis would lead to the formation of N-hexadecylglycine.

Enzymatic hydrolysis using hydantoinase enzymes is another well-established method, particularly valued for its stereoselectivity in producing optically pure amino acids from racemic 5-substituted hydantoins. researchgate.netnih.gov Reductive ring-opening has also been reported for the related 2-imidazoline structures using sodium borohydride, which provides a method to synthesize N,N-disubstituted ethylenediamines. sciengine.com

Synthesis of Hybrid Molecules Incorporating this compound Scaffold

Molecular hybridization is a powerful strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule to create hybrid compounds with potentially enhanced or novel biological activities. The this compound scaffold can serve as a core or a substituent in the design of such hybrids.

The functional handles at the N-3 and C-5 positions are ideal for linking the hydantoin moiety to other chemical entities. For example, derivatives of imidazolidine-2,4-dione have been incorporated into complex structures designed as inhibitors of specific biological targets, such as the anti-apoptotic Bcl-2 proteins. nih.gov In such designs, the hydantoin ring often serves as a central scaffold from which various substituents project to interact with the target protein. Hybrid molecules have also been synthesized by linking imidazolidine-diones to other heterocyclic systems, such as quinoline, to create compounds with potential antimalarial activity. jchemrev.com The long hexadecyl chain in this compound could be exploited to enhance membrane permeability or to act as a lipid anchor in drug-conjugate strategies. nih.gov

Bioisosteric Replacements (e.g., Thiohydantoins) and Their Properties

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key tool in drug design. For imidazolidine-2,4-dione, a common bioisosteric replacement is the substitution of one or both carbonyl oxygens with sulfur atoms, leading to thiohydantoins. nih.govthieme-connect.com The most common analog is 2-thiohydantoin, where the C-2 carbonyl is replaced by a thiocarbonyl (C=S) group.

This substitution significantly alters the electronic and steric properties of the molecule. The C=S bond is longer and less polar than the C=O bond, which can affect hydrogen bonding capabilities and interactions with biological targets. mdpi.com Thiohydantoins are often synthesized by reacting α-amino acids with isothiocyanates or by heating an α-amino acid with thiourea (B124793). nih.govresearchgate.net

Both hydantoins and their thio-analogs are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov They exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netmdpi.comnih.gov Comparative studies have shown that in some cases, the thiohydantoin derivative exhibits more potent activity than its hydantoin counterpart. For example, in a study on urease inhibitors, thiohydantoins derived from amino acids showed promising inhibitory potential, with some being more potent than the parent hydantoins. nih.gov The thiohydantoin ring can act as a key pharmacophoric group through hydrogen bonding interactions with enzyme active sites. nih.gov

Table 3: Comparison of Hydantoin and 2-Thiohydantoin Scaffolds

| Property | Hydantoin (Imidazolidine-2,4-dione) | 2-Thiohydantoin (2-Thioxoimidazolidin-4-one) |

|---|---|---|

| Structure | Contains C=O groups at C-2 and C-4 | Contains a C=S group at C-2 and a C=O group at C-4 |

| Key Bond | C=O (shorter, more polar) | C=S (longer, less polar, more polarizable) |

| Hydrogen Bonding | Two H-bond donors (N-1, N-3), two H-bond acceptors (C2=O, C4=O) nih.gov | Two H-bond donors (N-1, N-3), two H-bond acceptors (C2=S, C4=O) nih.gov |

| Synthesis | From α-amino acids + isocyanates; Bucherer-Bergs reaction researchgate.netceon.rs | From α-amino acids + isothiocyanates or thiourea nih.govnih.gov |

| Biological Role | Core of anticonvulsant, antimicrobial, and anticancer drugs researchgate.netnih.gov | Antiviral, anti-inflammatory, anticancer, and enzyme inhibitory activities mdpi.comnih.govnih.gov |

Emerging Research Directions and Future Outlook for 1 Hexadecylimidazolidine 2,4 Dione

The landscape of materials science and chemical synthesis is continually evolving, driven by the dual needs for novel functionalities and sustainable practices. Within this context, 1-Hexadecylimidazolidine-2,4-dione, an amphiphilic molecule featuring a polar hydantoin (B18101) headgroup and a long nonpolar alkyl tail, represents a promising scaffold. Emerging research is poised to unlock its potential in advanced materials and environmentally conscious applications. This article explores the future outlook for this compound, focusing on green synthesis, advanced manufacturing, supramolecular chemistry, computational design, and its environmental lifecycle.

Q & A

Basic Question: How can researchers confirm the structural identity of 1-Hexadecylimidazolidine-2,4-dione experimentally?

Methodological Answer:

To confirm structural identity, use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze , , and DEPT-135 spectra to verify the imidazolidine-2,4-dione core and hexadecyl chain. Compare chemical shifts with published data for similar hydantoin derivatives (e.g., δ ~4.0 ppm for N–CH groups) .

- Mass Spectrometry (MS) : Confirm molecular weight (324.51 g/mol) via high-resolution MS (HRMS) and observe fragmentation patterns consistent with the alkyl-substituted hydantoin structure .

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl stretches (C=O) at ~1750–1700 cm and N–H vibrations at ~3300 cm .

Basic Question: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

Two primary routes are documented: